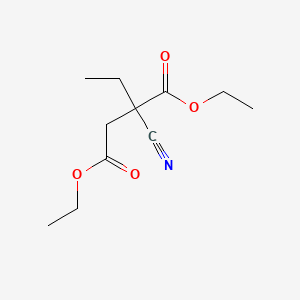
Diethyl 2-cyano-2-ethylsuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-cyano-2-ethylsuccinate is an organic compound with the molecular formula C10H15NO4 It is a derivative of cyanoacetic acid and is characterized by the presence of both ester and cyano functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-cyano-2-ethylbutanedioate typically involves the reaction of diethyl malonate with ethyl cyanoacetate. The reaction is catalyzed by a base such as sodium ethoxide in ethanol. The process can be summarized as follows:
Claisen Condensation: Diethyl malonate reacts with ethyl cyanoacetate in the presence of sodium ethoxide to form diethyl 2-cyano-2-ethylbutanedioate.
Reaction Conditions: The reaction is carried out at room temperature, and the product is isolated by standard workup procedures, including extraction and purification.
Industrial Production Methods
Industrial production of diethyl 2-cyano-2-ethylbutanedioate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves:
Raw Materials: Diethyl malonate and ethyl cyanoacetate.
Catalysts: Sodium ethoxide or other suitable bases.
Solvents: Ethanol or other compatible solvents.
Reaction Conditions: Controlled temperature and pressure to maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-cyano-2-ethylsuccinate undergoes various chemical reactions, including:
Condensation Reactions: It can participate in Knoevenagel condensation with aldehydes or ketones to form substituted alkenes.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, toluene.
Catalysts: Triethylamine, DABCO (1,4-diazabicyclo[2.2.2]octane).
Major Products
Substituted Alkenes: Formed through Knoevenagel condensation.
Heterocyclic Compounds: Formed through cyclization reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-cyano-2-ethylsuccinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential biological activities and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a starting material for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of diethyl 2-cyano-2-ethylbutanedioate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids. The compound’s reactivity is influenced by the presence of the cyano and ester functional groups, which dictate its behavior in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Diethyl 2-cyano-2-ethylsuccinate can be compared with other similar compounds, such as:
Ethyl Cyanoacetate: Similar in structure but lacks the additional ester group.
Diethyl Malonate: Similar in structure but lacks the cyano group.
Methyl Cyanoacetate: Similar in structure but has a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both cyano and ester functional groups, which provide it with distinct reactivity and versatility in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
100056-03-9 |
|---|---|
Molekularformel |
C11H17NO4 |
Molekulargewicht |
227.26 |
IUPAC-Name |
diethyl 2-cyano-2-ethylbutanedioate |
InChI |
InChI=1S/C11H17NO4/c1-4-11(8-12,10(14)16-6-3)7-9(13)15-5-2/h4-7H2,1-3H3 |
InChI-Schlüssel |
WWAYRQQVWLJDHA-UHFFFAOYSA-N |
SMILES |
CCC(CC(=O)OCC)(C#N)C(=O)OCC |
Synonyme |
Succinic acid, 2-cyano-2-ethyl-, diethyl ester (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















